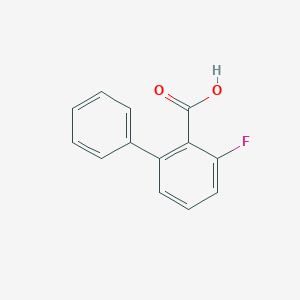

6-Fluoro-2-phenylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Fluoro-2-phenylbenzoic acid is a chemical compound with the molecular formula C13H9FO2 . It is used in various scientific research applications .

Chemical Reactions Analysis

The chemical reactions involving 6-Fluoro-2-phenylbenzoic acid can be complex and varied . Unfortunately, specific details about the chemical reactions of this compound are not available in the search results.Scientific Research Applications

Radiopharmaceutical Development

A study by Wagner et al. (2009) introduced a three-step, "one-pot" radiosynthesis method for the production of 6-18F-fluoro-l-DOPA, a radiopharmaceutical widely used in PET imaging for neurologic and oncologic applications. This novel approach offers a more efficient and potentially automated alternative to traditional electrophilic labeling methods, enabling the production of this compound at higher specific activities and with greater enantiomeric purity (Wagner, Ermert, & Coenen, 2009).

Antitumor Activity

Research by Racané et al. (2006) explored the synthesis of novel derivatives of 6-amino-2-phenylbenzothiazole, incorporating fluoro and other substituents, and evaluated their cytostatic activities against various malignant human cell lines. These compounds demonstrated significant antitumor properties, highlighting the potential of fluoro-substituted benzothiazoles in cancer therapy (Racané et al., 2006).

Molecular Ordering and Mesogen Analysis

Ojha and Pisipati (2003) conducted a computational analysis to understand the molecular ordering of fluoro-substituted mesogens, focusing on their translatory and orientational motions. This research provides insights into the effects of fluorination on the mesophase behavior of liquid crystals, offering a foundation for designing new materials with tailored optical properties (Ojha & Pisipati, 2003).

Novel Anticancer Compounds

Hammam et al. (2005) reported the synthesis of novel fluoro-substituted benzo[b]pyran compounds with significant anti-lung cancer activity. Their research highlights the therapeutic potential of these compounds as anticancer agents, particularly against lung cancer (Hammam et al., 2005).

Synthetic Methodologies and Chemical Properties

Zhao Haoyu et al. (2010) developed a synthesis for 2-fluoro-6-iodobenzoic acid, demonstrating the utility of fluoro-substituted benzoic acids as intermediates in organic synthesis. The process outlined offers a scalable and cost-effective method for producing such compounds, with applications extending beyond the realm of pharmaceuticals to various industrial sectors (Zhao Haoyu, Zhang Qimeng, & J. Tao, 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-fluoro-6-phenylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-11-8-4-7-10(12(11)13(15)16)9-5-2-1-3-6-9/h1-8H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGFHEPJUPTKGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597492 |

Source

|

| Record name | 3-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-phenylbenzoic acid | |

CAS RN |

1841-56-1 |

Source

|

| Record name | 3-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[methyl(nitro)sulfamoyl]nitramide](/img/structure/B168835.png)

![Furo[2,3-c]pyridine](/img/structure/B168854.png)